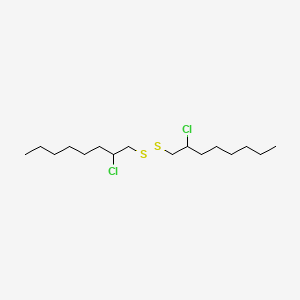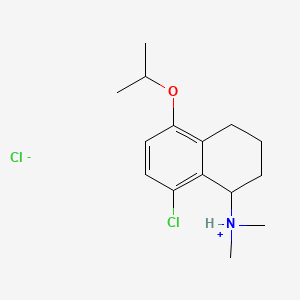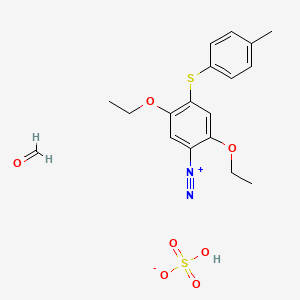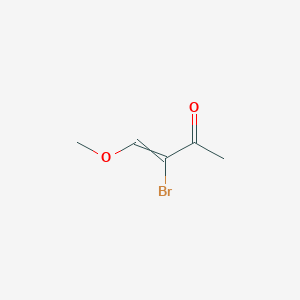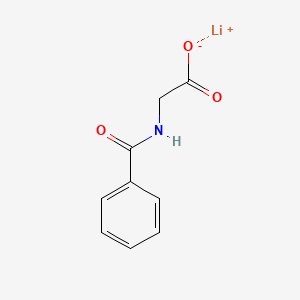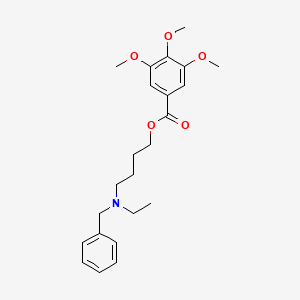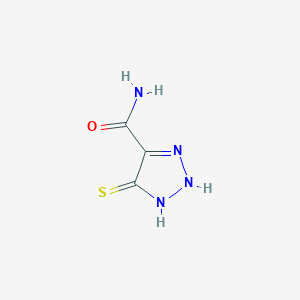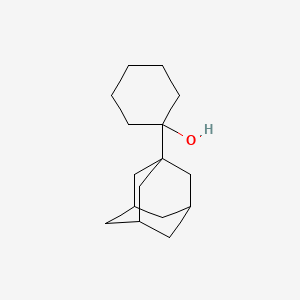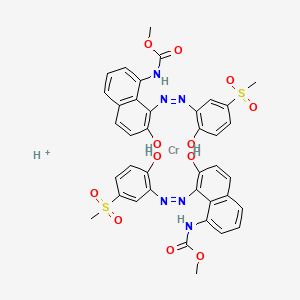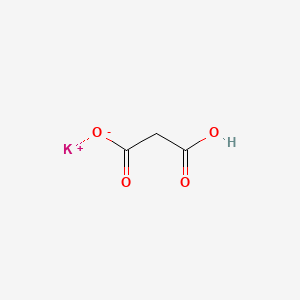
Propanedioic acid, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, monopotassium salt, also known as potassium hydrogen malonate, is a chemical compound with the formula C₃H₃KO₄. It is a white crystalline powder that is soluble in water and forms an acidic solution. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, monopotassium salt, can be synthesized by reacting propanedioic acid (malonic acid) with potassium hydroxide. The reaction is as follows:
C3H4O4+KOH→C3H3KO4+H2O
This reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods
Industrial production of this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. These esters are hydrolyzed in the presence of potassium hydroxide to yield the desired salt. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, monopotassium salt, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid.
Substitution: Different metal malonates depending on the substituting cation.
Applications De Recherche Scientifique
Propanedioic acid, monopotassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.
Biology: It is used in studies involving metabolic pathways and enzyme inhibition.
Medicine: It is explored for its potential use in drug formulations and as a buffering agent.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of propanedioic acid, monopotassium salt, involves its ability to donate and accept protons, making it an effective buffering agent. It can interact with various enzymes and metabolic pathways, influencing biochemical reactions. The compound’s molecular targets include enzymes involved in the Krebs cycle and other metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: The parent compound of propanedioic acid, monopotassium salt.
Dimethyl malonate: An ester derivative used in organic synthesis.
Diethyl malonate: Another ester derivative with similar applications.
Uniqueness
This compound, is unique due to its solubility in water and its ability to form an acidic solution. This makes it particularly useful in applications requiring precise pH control and buffering capacity. Its potassium ion also provides specific reactivity that is different from other metal malonates.
Propriétés
Numéro CAS |
926-71-6 |
|---|---|
Formule moléculaire |
C3H3KO4 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
potassium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |
Clé InChI |
LBYLQJKRTJQVDQ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)O)C(=O)[O-].[K+] |
Numéros CAS associés |
141-82-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


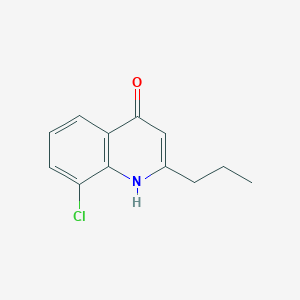
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
